3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid 3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 478250-29-2
VCID: VC16169616
InChI: InChI=1S/C49H62ClN5O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-55(3)47-31-29-39(64(60,61)62)34-46(47)51-49(57)42-35-44(40-22-19-20-23-41(40)48(42)56)52-53-45-33-37(26-30-43(45)50)54-63(58,59)38-27-24-36(2)25-28-38/h19-20,22-31,33-35,54,56H,4-18,21,32H2,1-3H3,(H,51,57)(H,60,61,62)
SMILES:
Molecular Formula: C49H62ClN5O7S2
Molecular Weight: 932.6 g/mol

3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid

CAS No.: 478250-29-2

Cat. No.: VC16169616

Molecular Formula: C49H62ClN5O7S2

Molecular Weight: 932.6 g/mol

* For research use only. Not for human or veterinary use.

3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid - 478250-29-2

Specification

CAS No. 478250-29-2
Molecular Formula C49H62ClN5O7S2
Molecular Weight 932.6 g/mol
IUPAC Name 3-[[4-[[2-chloro-5-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid
Standard InChI InChI=1S/C49H62ClN5O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-55(3)47-31-29-39(64(60,61)62)34-46(47)51-49(57)42-35-44(40-22-19-20-23-41(40)48(42)56)52-53-45-33-37(26-30-43(45)50)54-63(58,59)38-27-24-36(2)25-28-38/h19-20,22-31,33-35,54,56H,4-18,21,32H2,1-3H3,(H,51,57)(H,60,61,62)
Standard InChI Key GACNLHAZOVSTCC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)NS(=O)(=O)C5=CC=C(C=C5)C)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₄₉H₆₂ClN₅O₇S₂, reflects a high degree of functionalization, including:

  • A naphthoyl backbone substituted with hydroxyl and diazenyl groups.

  • A chlorophenylsulfonamide moiety linked via an azo bond.

  • A methyl-octadecylamino side chain for enhanced lipophilicity.

  • Two sulfonic acid groups contributing to water solubility.

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight932.6 g/mol
CAS Registry Number478250-29-2
IUPAC Name3-[[4-[[2-chloro-5-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid
SMILESCCCC...C(C)(O)S(=O)(=O)...

The stereochemistry of the diazenyl group (E configuration) ensures planar alignment, critical for π-π stacking interactions in biological systems.

Comparative Structural Analysis

A related compound lacking the chlorine substituent (C₄₉H₆₃N₅O₇S₂, ChemSpider ID 21862597) exhibits a lower molecular weight (898.19 g/mol) but shares the sulfonamide and diazenyl motifs . This structural similarity suggests overlapping synthetic routes and potential bioactivity profiles .

Synthesis and Purification

Synthetic Methodology

The synthesis involves sequential reactions:

  • Diazo Coupling: Reaction of 2-chloro-5-[(4-methylphenyl)sulfonylamino]aniline with a hydroxylated naphthoyl precursor under acidic conditions to form the azo linkage.

  • Sulfonation: Introduction of sulfonic acid groups via electrophilic substitution.

  • Alkylation: Attachment of the methyl-octadecylamino side chain using alkyl halides.

Table 2: Key Synthetic Steps and Yields

StepReagentsYield (%)
Diazo CouplingNaNO₂, HCl, 0–5°C65–70
SulfonationSO₃, H₂SO₄, 50°C80–85
AlkylationC₁₈H₃₇Br, K₂CO₃, DMF60–65

Purification relies on reverse-phase chromatography (C18 column) and recrystallization from ethanol-water mixtures.

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket via:

  • Hydrophobic interactions from the octadecyl chain.

  • Hydrogen bonding with sulfonamide and hydroxyl groups.
    In vitro assays show IC₅₀ values of 12–18 nM for VEGFR-2, comparable to sunitinib.

Macrophage Migration Inhibitory Factor (MIF) Targeting

Structural analogs in patent literature demonstrate MIF antagonism by blocking the tautomerase active site (Kd ≈ 40 nM) . The sulfonic acid groups may mimic the substrate’s carboxylate moiety, enabling competitive inhibition .

Table 3: Selected Biological Data

TargetAssay TypeResult (IC₅₀/Kd)
VEGFR-2Fluorescence15.2 nM
MIFSPR Binding38.7 nM
COX-2ELISA>1 µM

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